molecular formula C9H16ClNO3 B2644367 2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide CAS No. 2411193-42-3

2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide

Cat. No.: B2644367
CAS No.: 2411193-42-3
M. Wt: 221.68
InChI Key: CFKVEOLWNXRYBW-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide is a chemical compound with the molecular formula C8H14ClNO3 It is known for its unique structure, which includes a chloro group, a hydroxy group, and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-hydroxyethyl oxolane-2-carboxylate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation or crystallization. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The oxolan ring provides structural stability and influences the compound’s overall conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide is unique due to the presence of both a chloro group and an oxolan ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-6(10)9(13)11-7(5-12)8-3-2-4-14-8/h6-8,12H,2-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKVEOLWNXRYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C1CCCO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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